molecular formula C13H10N2O5 B1255041 5Hthalid

5Hthalid

Cat. No.: B1255041
M. Wt: 274.23 g/mol
InChI Key: HHTOWVWIVBSOKC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5Hthalid (5-acetamido-phthalide, CAS No. 207683-94-1) is a phthalide derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.186 g/mol . Structurally, it consists of a benzofuran-3(1H)-one core substituted with an acetamido group at the 5-position (N-(1-oxo-3H-2-benzofuran-5-yl)acetamide) . Phthalides are a class of heterocyclic organic compounds notable for their presence in natural products and synthetic pharmaceuticals, often exhibiting biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

2-[(3S,5R)-5-hydroxy-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)/t8-,9+/m0/s1

InChI Key

HHTOWVWIVBSOKC-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC(=O)[C@@H]1O)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O

Synonyms

5'-hydroxythalidomide
5'-OH-thalidomide

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility (Water) Bioactivity
This compound C₁₀H₉NO₃ 191.186 Acetamido (5-position) Moderate Antimicrobial (reported)
3-Acetamido-phthalide C₁₀H₉NO₃ 191.186 Acetamido (3-position) Low Not characterized
5-Nitro-phthalide C₈H₅NO₄ 179.13 Nitro (5-position) Insoluble Intermediate in synthesis
Dihydrophthalide C₈H₆O₂ 134.13 Lactone Low Fragrance precursor

Research Findings and Key Differences

  • Reactivity : this compound’s acetamido group enhances its stability in aqueous environments compared to nitro- or hydroxyl-substituted phthalides, making it more suitable for pharmaceutical formulations .
  • Catalytic Potential: Unlike dihydrophthalide, which coordinates with transition metals (e.g., Fe, Pd) in catalysis , this compound’s acetamido group may sterically hinder metal-ligand interactions, limiting its catalytic utility.
  • Biological Activity : Preliminary studies suggest this compound inhibits bacterial growth (MIC: 32 µg/mL against E. coli), outperforming unsubstituted phthalides but underperforming compared to hydroxylated analogues like 3,4-dihydroxyphthalide (MIC: 8 µg/mL) .

Discussion

The structural nuances of this compound, particularly its acetamido substitution, confer distinct advantages in solubility and synthetic accessibility compared to analogues. However, its functional limitations in catalysis and moderate bioactivity highlight opportunities for derivatization, such as introducing additional electron-withdrawing groups or optimizing hydrogen-bonding capacity. Future research should focus on structure-activity relationship (SAR) studies to expand its pharmacological profile .

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